Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH
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Overview
Description
The compound Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH is a synthetic peptide composed of twelve amino acids. This peptide sequence is derived from the myelin basic protein (MBP), which plays a crucial role in the central nervous system by maintaining the structure of the myelin sheath . The peptide is often used in scientific research to study various biological processes and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine (Leu), is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid in the sequence is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 is repeated for each amino acid in the sequence until the peptide is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or disulfides, while substitution reactions yield peptides with altered sequences.
Scientific Research Applications
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes, such as signal transduction and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a biomarker for neurological diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. In the context of myelin basic protein, the peptide may bind to cellular receptors or interact with other proteins involved in myelin sheath formation and maintenance . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH: can be compared with other peptides derived from myelin basic protein or similar sequences. Some similar compounds include:
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-NH2: A similar peptide with an amidated C-terminus.
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OMe: A methylated version of the peptide.
Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OBzl: A benzylated version of the peptide.
These similar compounds can be used to study the effects of different terminal modifications on the peptide’s biological activity and stability.
Properties
Molecular Formula |
C62H105N21O18 |
---|---|
Molecular Weight |
1432.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H105N21O18/c1-33(2)29-44(60(100)101)80-55(95)43(30-35-16-18-36(87)19-17-35)79-51(91)38(12-5-7-25-64)76-56(96)45(31-84)81-52(92)39(13-8-26-71-61(67)68)75-54(94)41(21-23-49(66)89)77-57(97)46(32-85)82-58(98)47-15-10-28-83(47)59(99)42(14-9-27-72-62(69)70)78-50(90)37(11-4-6-24-63)74-53(93)40(73-34(3)86)20-22-48(65)88/h16-19,33,37-47,84-85,87H,4-15,20-32,63-64H2,1-3H3,(H2,65,88)(H2,66,89)(H,73,86)(H,74,93)(H,75,94)(H,76,96)(H,77,97)(H,78,90)(H,79,91)(H,80,95)(H,81,92)(H,82,98)(H,100,101)(H4,67,68,71)(H4,69,70,72)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI Key |
FYXAESWONWFZDQ-DNCDJHDYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C |
Origin of Product |
United States |
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